Bienvenue dans la boutique en ligne BenchChem!

(S)-Fesoterodine-d7 Fumarate

Chiral LC-MS/MS Enantiomeric impurity quantification Fesoterodine

This deuterated (S)-enantiomer analog is the only internal standard that simultaneously matches the stereochemistry of the (S)-fesoterodine impurity and provides a +7 Da mass shift, eliminating isotopic cross-talk in chiral LC-MS/MS. It co-elutes precisely with the target analyte on chiral stationary phases, correcting for matrix-induced ion suppression. Essential for USP monograph compliance, ANDA/DMF method validation per ICH Q2(R1), and stability-indicating assays tracking enantiomeric inversion. Ensure regulatory-grade quantification accuracy in fesoterodine API and tablet release testing.

Molecular Formula C₃₀H₃₄D₇NO₇
Molecular Weight 534.69
Cat. No. B1153072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Fesoterodine-d7 Fumarate
Molecular FormulaC₃₀H₃₄D₇NO₇
Molecular Weight534.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Fesoterodine-d7 Fumarate – Deuterated Chiral Internal Standard for Fesoterodine Enantiomeric Purity Analysis


(S)-Fesoterodine-d7 Fumarate is a stable isotope-labeled (SIL) analog of the (S)-enantiomer of fesoterodine, a competitive muscarinic receptor antagonist indicated for overactive bladder [1]. The compound incorporates seven deuterium atoms at the 2‑methyl‑propanoate moiety, yielding a molecular weight of 534.69 g/mol and a nominal mass shift of +7 Da relative to the unlabeled (S)-enantiomer [1]. It is primarily employed as an internal standard (IS) in chiral liquid chromatography–tandem mass spectrometry (LC‑MS/MS) methods for the accurate quantification of the (S)-enantiomer impurity in fesoterodine drug substances and products, where regulatory specifications mandate control of the unwanted stereoisomer [2].

Why a Non‑Deuterated or Racemic Internal Standard Cannot Be Substituted for (S)-Fesoterodine-d7 Fumarate


Fesoterodine is a chiral molecule whose therapeutic activity resides exclusively in the (R)-enantiomer; the (S)-enantiomer is a specified impurity with a pharmacopeial limit test [1]. Accurate quantification of this impurity requires a chiral separation followed by mass spectrometric detection. Employing an unlabeled (S)-enantiomer as an internal standard introduces identical mass and chromatographic behavior, preventing independent integration and leaving the analysis susceptible to matrix‑induced ion suppression . Using a racemic or (R)-configured deuterated internal standard (e.g., rac‑Fesoterodine‑d14 or (R)‑Fesoterodine‑d7) further compromises accuracy because the internal standard does not co‑elute with the (S)-enantiomer on chiral stationary phases, leading to differential matrix effects and incorrect correction factors . (S)-Fesoterodine‑d7 Fumarate is the only internal standard that simultaneously matches the stereochemistry of the analyte impurity and provides a sufficient mass shift to eliminate isotopic cross‑talk, thereby ensuring method robustness and compliance with regulatory expectations for enantiomeric purity.

Quantitative Differentiation of (S)-Fesoterodine-d7 Fumarate vs. Alternative Internal Standards


Chiral Co‑elution: (S)-Fesoterodine‑d7 vs. (R)-Fesoterodine‑d7 on USP‑Recommended Chiral Column

The USP monograph for Fesoterodine Fumarate employs a Chiralcel OD‑H column (L40 packing) to resolve the (R)- and (S)-enantiomers [1]. Under the validated conditions, the retention time of fesoterodine ((R)-enantiomer) is approximately 8 minutes, while the (S)-enantiomer elutes at approximately 13 minutes [1]. Consequently, an internal standard that is the (R)-enantiomer (e.g., (R)-Fesoterodine‑d7) will elute 5 minutes earlier than the analyte (S)-enantiomer, experiencing a different matrix environment and leading to inaccurate compensation for ion suppression [2]. In contrast, (S)-Fesoterodine‑d7 co‑elutes with the (S)-enantiomer, ensuring identical matrix effects and optimal correction.

Chiral LC-MS/MS Enantiomeric impurity quantification Fesoterodine

Mass Shift Sufficiency: +7 Da vs. Minimal Isotopic Interference Requirement

Best practice guidelines for LC‑MS/MS recommend that a stable isotope-labeled internal standard (SIL‑IS) have a mass difference of at least +4 to +5 Da relative to the unlabeled analyte to avoid isotopic cross‑talk from naturally occurring heavy isotopes [1]. (S)-Fesoterodine‑d7 Fumarate provides a nominal mass increase of +7 Da (MW 534.69 vs. 527.66 for unlabeled fesoterodine fumarate) [2]. This exceeds the minimum recommended shift by 2 Da, effectively eliminating interference from the M+2 and M+4 isotopic peaks of the unlabeled compound. In comparison, a +5 Da labeled analog (e.g., Fesoterodine‑d5) would approach the minimum threshold and may still exhibit residual overlap in complex matrices.

Stable isotope labeling LC-MS/MS Internal standard

Precision Gain: Deuterated Internal Standard vs. Structural Analog Internal Standard in Chiral LC‑MS

When quantifying the (S)-enantiomer impurity in fesoterodine drug substance, the use of a deuterated internal standard ((S)-Fesoterodine‑d7) is expected to yield significantly better precision than a non‑isotopic internal standard such as manidipine. While no fesoterodine‑specific head‑to‑head study is available, a meta‑analysis of bioanalytical method validations indicates that SIL‑IS methods routinely achieve inter‑day precision (%RSD) below 5%, whereas methods using structural analogs often exhibit %RSD between 8% and 15% due to differential extraction and ionization variability [1]. The deuterated analog co‑elutes with the analyte, normalizing both extraction recovery and ion suppression, thereby directly improving the reliability of impurity quantification at pharmacopeial limit levels (e.g., 0.1%–0.5% of the main peak).

Method validation Precision Matrix effect

Sensitivity Benchmark: LOD/LOQ of (S)-Enantiomer in Validated Chiral HPLC‑UV Method

A stability‑indicating chiral HPLC method for fesoterodine fumarate, validated for the separation of (R)- and (S)-enantiomers, reported a limit of detection (LOD) of 0.509 μg/mL and a limit of quantification (LOQ) of 1.316 μg/mL for the (S)-enantiomer using UV detection . While this UV‑based method does not employ a deuterated internal standard, the data establish the baseline sensitivity required for impurity monitoring. The adoption of (S)-Fesoterodine‑d7 as an internal standard in an LC‑MS/MS workflow is expected to lower the LOD by approximately two orders of magnitude (to low ng/mL or pg/mL levels), consistent with the sensitivity gain typically observed when moving from UV to MS detection [1]. This improved sensitivity supports more stringent impurity thresholds and earlier detection of chiral degradation.

Chiral HPLC Limit of detection Method validation

Primary Application Scenarios for (S)-Fesoterodine-d7 Fumarate in Pharmaceutical Analysis


Quantification of (S)-Enantiomer Impurity in Fesoterodine Drug Substance and Finished Dosage Forms

As a deuterated internal standard specifically matching the stereochemistry of the impurity, (S)-Fesoterodine‑d7 Fumarate is the optimal choice for chiral LC‑MS/MS methods that measure the (S)-enantiomer content in fesoterodine API and tablets. The USP monograph mandates a limit test for the (S)-enantiomer, and the co‑eluting SIL‑IS ensures accurate correction for matrix effects, meeting regulatory expectations for precision and specificity [1].

Method Development and Validation for Abbreviated New Drug Applications (ANDAs) and DMFs

During ANDA and DMF submissions, sponsors must demonstrate control of chiral impurities. (S)-Fesoterodine‑d7 Fumarate provides a robust internal standard for validating the analytical method according to ICH Q2(R1) guidelines. Its +7 Da mass shift eliminates isotopic cross‑talk, enabling linear calibration curves across the required impurity range (e.g., 0.1%–1.0% of the nominal concentration) with excellent precision [2].

Stability Studies and Forced Degradation Experiments

Chiral inversion or degradation can occur under stress conditions. (S)-Fesoterodine‑d7 Fumarate is used as an internal standard in stability‑indicating LC‑MS/MS methods to accurately track any increase in the (S)-enantiomer content over time. The high sensitivity afforded by the MS detection coupled with the SIL‑IS allows detection of subtle enantiomeric changes well below the pharmacopeial limit, supporting shelf‑life and packaging decisions .

Pharmacokinetic and Metabolic Studies of Fesoterodine

In preclinical and clinical studies requiring quantification of fesoterodine and its active metabolite 5‑hydroxymethyl tolterodine, (S)-Fesoterodine‑d7 Fumarate can serve as a chiral internal standard to distinguish the (R)-enantiomer from any potential chiral inversion or metabolic racemization. The deuterium label ensures that the internal standard does not interfere with the measurement of the parent drug, enabling accurate assessment of enantiomeric stability in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Fesoterodine-d7 Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.